4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde
Overview
Description
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde, also known as C16, is a chemical compound that has been studied extensively in the field of scientific research. It is a synthetic derivative of the natural compound resveratrol, which is found in red wine and has been shown to have numerous health benefits. C16 has been synthesized using various methods and has been found to have several potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde is not fully understood. However, it has been suggested that it may act as an antioxidant and protect cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the production of energy in cells. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in cells. However, it has some limitations, including its limited solubility in water and its potential to form aggregates in cells.
Future Directions
There are several future directions for research involving 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde. One area of research involves its use as a fluorescent probe for imaging other cellular structures. Another area of research involves its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde and its potential applications in scientific research.
Scientific Research Applications
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde has been studied for its potential applications in scientific research. One area of research involves its use as a fluorescent probe for imaging cellular structures. 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde has been shown to selectively bind to mitochondria in cells and emit a fluorescent signal, allowing for the visualization of these structures.
properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIO4/c1-2-22-17-11-13(12-21)10-16(20)18(17)24-9-3-8-23-15-6-4-14(19)5-7-15/h4-7,10-12H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCKBXDOOTDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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